molecular formula C19H20ClNO3 B3822928 N-allyl-5-chloro-2-methoxy-N-(3-methoxybenzyl)benzamide

N-allyl-5-chloro-2-methoxy-N-(3-methoxybenzyl)benzamide

Cat. No.: B3822928
M. Wt: 345.8 g/mol
InChI Key: WEWUWDVGEYXPCQ-UHFFFAOYSA-N
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Description

Compounds like N-allyl-5-chloro-2-methoxy-N-(3-methoxybenzyl)benzamide belong to the class of organic compounds known as benzamides . They are characterized by a benzene ring connected to an amide functional group.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding acid chloride with the appropriate amine . The specific synthesis pathway would depend on the exact structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The exact structure would depend on the positions of the functional groups on the benzene ring .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions at the benzylic position . The specific reactions that this compound would undergo would depend on the exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, some benzamides are used as pesticides, where they inhibit the action of certain enzymes in the target organisms .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its exact structure and its intended use. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal of the compound .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-methoxyphenyl)methyl]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-4-10-21(13-14-6-5-7-16(11-14)23-2)19(22)17-12-15(20)8-9-18(17)24-3/h4-9,11-12H,1,10,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWUWDVGEYXPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N(CC=C)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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